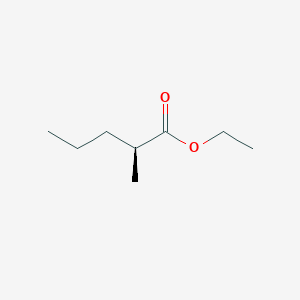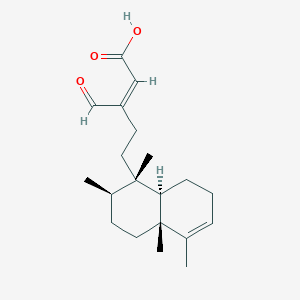
tert-Butyl aziridine-1-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The polymerization of tert-butyl aziridine-1-carboxylate (BocAz) has been reported . BocAz has an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . The BOC group activates the aziridine for anionic ring-opening polymerizations (AROP) and allows the synthesis of low-molecular-weight poly (BocAz) chains .
Molecular Structure Analysis
The molecular structure of TBAC is characterized by an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . The presence of this BOC group is crucial for the activation of the aziridine for AROP .
Chemical Reactions Analysis
The BOC group on the aziridine nitrogen of BocAz activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly (BocAz) chains .
Physical And Chemical Properties Analysis
TBAC is a white solid that is soluble in most organic solvents. It has a molecular weight of 143.18 g/mol .
Wissenschaftliche Forschungsanwendungen
Anionic Ring-Opening Polymerizations (AROP)
The presence of an electron-withdrawing tert-butyloxycarbonyl (Boc) group on the aziridine nitrogen activates tert-butyl aziridine-1-carboxylate for AROP. This allows for the synthesis of low-molecular-weight linear poly (BocAz), which can be further deprotected to yield linear polyethyleneimine .
Wirkmechanismus
Target of Action
Tert-Butyl aziridine-1-carboxylate (BocAz) primarily targets the process of anionic ring-opening polymerizations (AROP) . The compound plays a crucial role in the formation of polysulfonyllaziridines, which are formed through the AROP of N-sulfonyl-activated aziridines .
Mode of Action
BocAz contains an electron-withdrawing tert-butyloxycarbonyl (BOC) group on the aziridine nitrogen . This BOC group activates the aziridine for AROP, allowing the synthesis of low-molecular-weight poly(BocAz) chains . This activation is a key step in the polymerization process .
Biochemical Pathways
The primary biochemical pathway affected by BocAz is the anionic ring-opening polymerization (AROP) of aziridines . The BOC group on BocAz activates the aziridine for AROP, leading to the formation of polysulfonyllaziridines . This pathway is crucial for the synthesis of these polymers .
Result of Action
The primary result of BocAz’s action is the formation of low-molecular-weight poly(BocAz) chains . A 13C NMR spectroscopic analysis of poly(BocAz) suggests that the polymer is linear . The deprotection of poly(BocAz) using trifluoroacetic acid (TFA) cleanly produces linear polyethyleneimine .
Action Environment
The action of BocAz is influenced by the solvent environment. The solubility of poly(BocAz) in AROP-compatible solvents limits the attainable molecular weight of the polymer . Therefore, the choice of solvent can significantly impact the efficacy and stability of BocAz’s action .
Zukünftige Richtungen
Future research directions could involve expanding the scope of readily accessible N-alkyl aziridine products relative to those obtained through existing state-of-the-art methods . The activation of aziridines in anionic polymerization and in the synthesis of polyimines could also be explored further .
Eigenschaften
IUPAC Name |
tert-butyl aziridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-7(2,3)10-6(9)8-4-5-8/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYPJHLRWKGNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30579794 | |
| Record name | tert-Butyl aziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl aziridine-1-carboxylate | |
CAS RN |
97308-23-1 | |
| Record name | tert-Butyl aziridine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30579794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What limitations are associated with using tert-Butyl aziridine-1-carboxylate in anionic ring-opening polymerization (AROP)?
A2: While BocAz effectively initiates AROP, the resulting poly(BocAz) exhibits limited solubility in solvents compatible with AROP []. This solubility issue restricts the achievable molecular weight of the polymer. Further research exploring alternative solvent systems or polymerization techniques could potentially overcome this limitation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







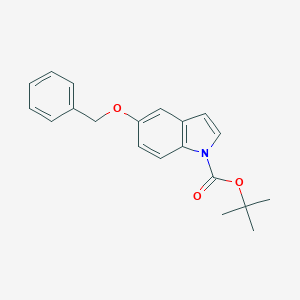
![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)
![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)

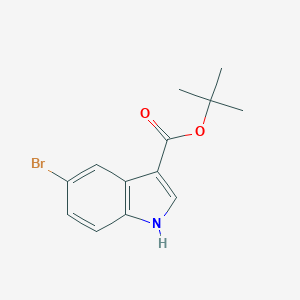
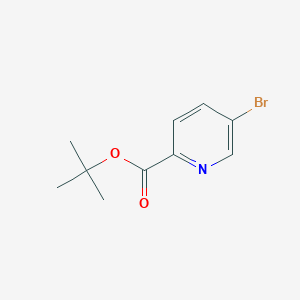
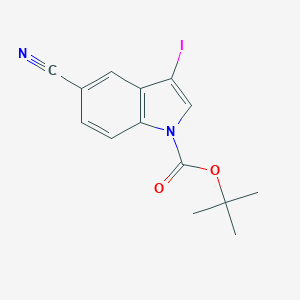
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B153454.png)
